![molecular formula C13H16N2O4 B5635959 methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5635959.png)
methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate and related compounds involves several chemical reactions, including alkylation, aminolysis, and carbonylation. Velikorodov (2004) and Yalfani et al. (2015) discuss the synthesis from different starting materials, such as methyl-N-(4-hydroxyphenyl)carbamate and aniline, using various reagents and conditions to achieve high yields and selectivity under milder reaction conditions compared to conventional methods (Velikorodov, 2004); (Yalfani et al., 2015).
Molecular Structure Analysis
The molecular structure of methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate and its derivatives has been analyzed through X-ray crystallography and spectroscopic methods, revealing the compound's conformation and intra-molecular interactions. Studies have provided insights into the geometry, hydrogen bonding, and electronic structure of the molecule and its derivatives (Bu et al., 2019).
Chemical Reactions and Properties
Various chemical reactions involving methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate have been explored, including its transformation into different functionalized compounds through reactions with various agents. These studies demonstrate the compound's versatility in organic synthesis and its reactivity towards different chemical transformations (Velikorodov & Shustova, 2017).
Physical Properties Analysis
The physical properties of methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate, such as solubility, melting point, and stability, have been characterized to understand its behavior in different environments. Çolak et al. (2016) discuss the solubility of similar compounds in aqueous media, highlighting their potential applications in various fields, including photodynamic therapy (Çolak et al., 2016).
Chemical Properties Analysis
The chemical properties of methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate, including reactivity, chemical stability, and reaction mechanisms, have been extensively studied. These investigations provide valuable insights into the compound's behavior in synthetic pathways and its potential for further chemical modifications (Thandra et al., 2020).
properties
IUPAC Name |
methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)14-11-5-3-2-4-10(11)12(16)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUICKMTXSQMYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
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